Anti-Inflammatory Potency: 2',5'-DHC Versus Trifluoperazine in Human Platelet-Rich Plasma
In a direct comparative experiment within the same study, the anti-inflammatory effect of 2',5'-dihydroxychalcone was explicitly reported to be greater than that of trifluoperazine, a well-established reference anti-inflammatory agent [1]. At a low concentration of 50 μM, 2',5'-DHC tested in human platelet-rich plasma almost completely inhibited secondary aggregation induced by adrenaline [1]. Mechanistically, the anti-platelet effects were attributed primarily to inhibition of thromboxane formation via cyclooxygenase suppression [1].
| Evidence Dimension | Anti-inflammatory effect — inhibition of adrenaline-induced secondary platelet aggregation |
|---|---|
| Target Compound Data | 2',5'-DHC at 50 μM: almost complete inhibition of secondary aggregation in human platelet-rich plasma |
| Comparator Or Baseline | Trifluoperazine (reference anti-inflammatory agent): anti-inflammatory effect quantitatively weaker than 2',5'-DHC in the same assay system |
| Quantified Difference | Anti-inflammatory effect of 2',5'-DHC was greater than that of trifluoperazine (qualitative ranking with explicit directionality); at 50 μM, near-complete suppression of secondary aggregation achieved |
| Conditions | Human platelet-rich plasma; adrenaline-induced secondary aggregation; rabbit platelet suspension for arachidonic acid- and collagen-induced aggregation (Lin et al., J Pharm Pharmacol, 1997) |
Why This Matters
For researchers procuring a chalcone-based anti-inflammatory tool compound, the direct demonstration of superiority over trifluoperazine — a clinically used reference — provides a quantitative efficacy benchmark that is absent for most other hydroxychalcone positional isomers.
- [1] Lin CN, Lee TH, Hsu MF, Wang JP, Ko FN, Teng CM. 2',5'-Dihydroxychalcone as a potent chemical mediator and cyclooxygenase inhibitor. J Pharm Pharmacol, 1997; 49(5): 530–536. View Source
